2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
Overview
Description
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClO4S . It has a molecular weight of 234.66 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2
. This code provides a specific string of characters that represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Antibacterial and Antifungal Agents
A key application of 2,3-Dihydro-1,4-benzodioxine derivatives is in the synthesis of compounds with potent antibacterial and antifungal properties. Studies have shown that certain derivatives exhibit significant inhibitory action against various Gram-positive and Gram-negative bacterial strains, as well as antifungal potential. For instance, some compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide demonstrated good antibacterial activity, comparable to standard antibiotics like Ciprofloxacin (Abbasi et al., 2017); (Abbasi et al., 2020); (Abbasi et al., 2016).
Enzyme Inhibition
These compounds have been investigated for their potential as enzyme inhibitors. Research indicates that some derivatives can inhibit enzymes such as lipoxygenase, acetylcholinesterase (AChE), and α-glucosidase. This property is particularly significant for the development of treatments for conditions like inflammation and diabetes (Abbasi et al., 2014); (Abbasi et al., 2019).
Biofilm Inhibition and Cytotoxicity
Recent studies have explored the use of 2,3-Dihydro-1,4-benzodioxine derivatives in biofilm inhibition. Some derivatives showed promising results against biofilms formed by bacteria like Escherichia coli and Bacillus subtilis, alongside displaying moderate cytotoxicity, which is a crucial aspect for therapeutic applications (Abbasi et al., 2020).
Solid-Phase Synthesis Applications
Another significant application lies in solid-phase synthesis. For example, polymer-supported sulfonyl chloride, which includes 2,3-Dihydro-1,4-benzodioxine derivatives, has been used in the solid-phase synthesis of various compounds. Such methodologies are important in the development of new drugs and bioactive molecules (Holte et al., 1998).
Potential in Antidiabetic Therapies
Compounds derived from 2,3-Dihydro-1,4-benzodioxine have shown potential as anti-diabetic agents, particularly in inhibiting α-glucosidase enzyme. This suggests a promising avenue for the development of new treatments for diabetes (Abbasi et al., 2023).
Heterocyclic Compound Synthesis
These derivatives are also pivotal in the synthesis of heterocyclic compounds, which have wide applications in pharmaceuticals. For instance, they have been used in the synthesis of 5,6-dihydro-2H-thiins and 2,3-dihydro-1,4-oxathiins, highlighting their versatility in organic synthesis (Yemets et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It’s known that sulfonyl chloride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Some compounds with similar structures have shown inhibitory effects on certain enzymes , but it’s unclear if this compound has similar effects.
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRMKPUAZYSFOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677629 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87474-15-5 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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